
1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose is a chemical compound with the molecular formula C34H27FO9 . It has an average mass of 598.571 Da and a monoisotopic mass of 598.163940 Da . This compound is not intended for human or veterinary use, but for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the title compounds required for the identification of structural features of the Bordetella pertussis endotoxin have been synthesized by condensation of benzyl 3-O-benzyl-2-deoxy-beta-L-erythro-pentopyranoside with 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl bromide .Molecular Structure Analysis
The molecular structure of this compound includes five defined stereocentres . It has a density of 1.4±0.1 g/cm3, a boiling point of 699.9±55.0 °C at 760 mmHg, and a flash point of 362.8±26.4 °C .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a vapour pressure of 0.0±2.2 mmHg at 25°C and an enthalpy of vaporization of 102.5±3.0 kJ/mol . It also has a molar refractivity of 154.3±0.4 cm3, and a polar surface area of 114 Å2 .Applications De Recherche Scientifique
Synthesis and Characterization
1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose serves as an essential intermediate in the synthesis of complex carbohydrates and glycosides. Research demonstrates its use in preparing epimeric 4-deoxy-4-fluoro carbohydrates for potential use as impurity standards and confirming the stereoselectivity of key fluorination steps in drug synthesis processes (Subotkowski, Friedrich, & Weiberth, 2011). Further studies have synthesized benzoylated deoxyfluoropyranosides from this compound, highlighting its versatility in carbohydrate chemistry (Esmurziev, Simić, Hoff, & Sundby, 2010).
Pharmaceutical Applications
This compound plays a critical role in developing glycosylated fragments related to the core structure of the GPI anchor of Trypanosoma brucei, indicating its potential in creating therapeutics targeting protozoan parasites (Ziegler, Dettmann, & Duszenko, 2000). Additionally, it has been utilized in the synthesis of phosphorylated 3,4-branched trisaccharides corresponding to LPS inner core structures of Neisseria meningitidis and Haemophilus influenzae, which are crucial for developing vaccines and understanding bacterial pathogenesis (Olsson & Oscarson, 2010).
Methodological Innovations
Researchers have developed new methodologies for direct glycosylation using anomeric hydroxy sugars, with this compound serving as a key example. These methodologies enhance the efficiency of synthesizing complex carbohydrates, proving essential for pharmaceutical research and development (Kim, Fulse, Baek, Lee, & Jeon, 2008). Furthermore, the compound has facilitated the synthesis of oligosaccharides, including those with potential applications in understanding bacterial antigens and developing antibacterial therapies (Zhang, Yan, Liang, Wu, Wang, & Kong, 2007).
Propriétés
IUPAC Name |
[(2R,3R,4R,5S,6R)-4,5,6-tribenzoyloxy-3-fluorooxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27FO9/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34H,21H2/t26-,27-,28+,29+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHDGLUGFUHKLC-LSPAEZJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747492 |
Source


|
| Record name | 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309463-38-4 |
Source


|
| Record name | 1,2,3,6-Tetra-O-benzoyl-4-deoxy-4-fluoro-alpha-D-mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

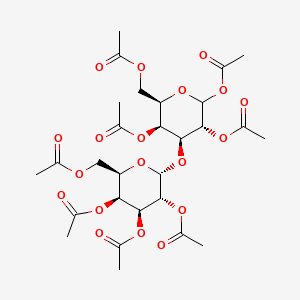
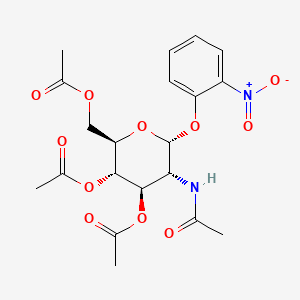

![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)


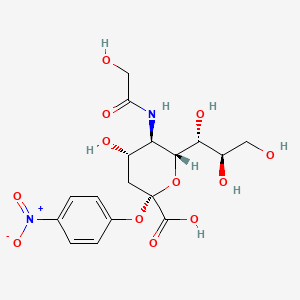

![prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B561882.png)
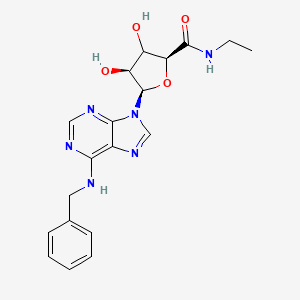
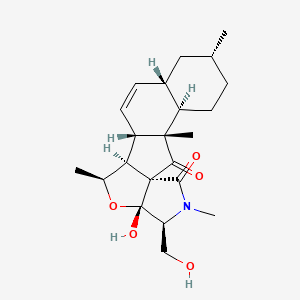
![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)
![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)
